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Compound of Interest

Compound Name: Ahr 13268D

CAS No.: 130838-11-8

Cat. No.: B1665082

Get Quote

Executive Summary
AHR-13268D (CAS: 130838-11-8) is a potent, orally active antiallergic and antihistaminic agent

originally developed by A.H. Robins (now part of Pfizer).[1][2] Chemically identified as the

monosodium salt of 4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]benzoic

acid, it functions as a potent inhibitor of histamine release from mast cells (IC50 = 0.51 nM) and

possesses H1-antagonist activity.[1][2]

Important Disambiguation: While the code prefix is "AHR", this compound is not a ligand for the

Aryl Hydrocarbon Receptor (AhR).[1][2] It is a piperidine-derivative antihistamine structurally

related to fexofenadine and ebastine.[1][2]

This guide details a convergent synthesis route optimized for high purity (>98%) and scalability.

It employs a 2+1 fragment coupling strategy, minimizing impurity carryover and ensuring

precise stoichiometry for the final salt formation.[1][2]

Chemical Profile & Retrosynthetic Analysis[1][2]
Molecule Identification[1][2]
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IUPAC Name: Sodium 4-(3-(4-(bis(4-fluorophenyl)(hydroxy)methyl)piperidin-1-

yl)propoxy)benzoate[1][2]

Formula: C₂₈H₂₈F₂NNaO₄[1][2]

Molecular Weight: 503.51 g/mol [1][2]

Solubility: Soluble in water (as Na salt), DMSO, Methanol.[1][2]

Retrosynthetic Logic
The synthesis is disconnected at the ether linkage and the piperidine nitrogen, revealing two

primary precursors:[2]

Fragment A (The Pharmacophore): 4-[bis(4-fluorophenyl)hydroxymethyl]piperidine.[1][2][3]

Fragment B (The Linker-Tail): Methyl 4-(3-chloropropoxy)benzoate.[1][2]

This convergent approach allows for the independent purification of the bulky pharmacophore

before the final coupling.[1][2]
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Figure 1: Retrosynthetic disconnection of AHR-13268D showing the convergent assembly of

the piperidine core and the benzoic acid tail.[1][2]

Detailed Synthesis Protocol
Phase 1: Synthesis of Fragment A (Piperidine Core)
Objective: Create the diaryl-methanol pharmacophore.

Reagents:
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Ethyl 1-benzylpiperidine-4-carboxylate (Starting Material 1)[1][2]

4-Fluorophenylmagnesium bromide (1.0 M in THF)[1][2]

Ammonium chloride (sat.[1][2] aq.)

Palladium on Carbon (10% Pd/C)[1][2]

Hydrogen gas (H₂)[1][2]

Protocol:

Grignard Addition:

Charge a dry 3-neck flask with Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) and

anhydrous THF. Cool to 0°C under N₂.[1][2]

Add 4-Fluorophenylmagnesium bromide (2.5 eq) dropwise over 60 mins.[1][2] The excess

ensures complete conversion of the ester to the tertiary alcohol.[1][2]

Allow to warm to Room Temperature (RT) and stir for 4 hours.

Monitor: TLC (Hexane/EtOAc 3:1) should show disappearance of ester.[1][2]

Quench & Workup:

Cool to 0°C. Quench carefully with saturated NH₄Cl.

Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over MgSO₄, and

concentrate.[1][2]

Purification: Recrystallize the intermediate (1-benzyl-4-[bis(4-

fluorophenyl)hydroxymethyl]piperidine) from Ethanol/Water.[1][2]

Debenzylation (Hydrogenolysis):

Dissolve the intermediate in Methanol.[1][2]

Add 10% Pd/C (5 wt% loading).
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Stir under H₂ atmosphere (balloon pressure or 1-2 atm) at RT for 12 hours.

Filter through Celite to remove catalyst.[1][2] Concentrate filtrate.[1][2]

Yield: Fragment A is obtained as a white solid.[1][2]

Phase 2: Synthesis of Fragment B (Linker)
Objective: Prepare the alkylating agent with the benzoate tail.[1][2]

Reagents:

Methyl 4-hydroxybenzoate[1][2]

1-bromo-3-chloropropane[1][2]

Potassium Carbonate (K₂CO₃)[1][2]

Acetone (anhydrous)[1][2]

Protocol:

Alkylation:

Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in acetone.

Add anhydrous K₂CO₃ (1.5 eq) and 1-bromo-3-chloropropane (1.2 eq). Note: Using the

bromochloroalkane favors substitution at the more reactive bromine, leaving the chloride

available for the next step.[2]

Reflux for 8-12 hours.[1][2]

Workup:

Filter off inorganic salts.[1][2] Concentrate the filtrate.

Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine.

[1][2]
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Purification: Vacuum distillation or flash chromatography (SiO₂, Hexane/EtOAc) to yield

Methyl 4-(3-chloropropoxy)benzoate as a clear oil.[1][2]

Phase 3: Convergent Coupling & Salt Formation
Objective: Link Fragments A and B, then convert to the sodium salt (AHR-13268D).

Reagents:

Fragment A (from Phase 1)[1][2]

Fragment B (from Phase 2)[1][2]

Potassium Iodide (KI) - Catalyst[1][2]

Potassium Carbonate (K₂CO₃)[1][2]

DMF or Methyl Ethyl Ketone (MEK)[1][2]

Sodium Hydroxide (1N NaOH)[1][2]

Protocol:

N-Alkylation:

Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq) in DMF.[1][2]

Add K₂CO₃ (2.0 eq) and a catalytic amount of KI (0.1 eq).[1][2]

Heat to 80°C for 16-24 hours.

Mechanism:[1][2][4] KI converts the alkyl chloride (Fragment B) to a more reactive alkyl

iodide in situ (Finkelstein reaction), accelerating the nucleophilic attack by the piperidine

nitrogen.[1][2]

Isolation of Ester Intermediate:

Pour reaction mixture into ice water. The ester intermediate usually precipitates.[1][2]

Methodological & Application
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Filter and wash with water.[1][2] Dry in a vacuum oven.

Hydrolysis:

Suspend the ester in Ethanol/Water (4:1).[1][2]

Add NaOH (2.5 eq).[1][2] Reflux for 2 hours.

Check for clarity (solution becomes clear as the salt forms and ester dissolves).[1][2]

Isolation of Free Acid (Purification Step):

Crucial Step: Although the target is the salt, isolating the free acid first allows for better

purification.[1][2]

Acidify the solution with 1N HCl to pH 4-5.[1][2] The free acid AHR-13268 precipitates.[1]

[2]

Filter and recrystallize from Acetonitrile/Water.[1][2]

Final Salt Formation (AHR-13268D):

Suspend the purified Free Acid in minimal Methanol.[1][2]

Add exactly 1.00 eq of NaOH (using standardized 1.00 N NaOH solution).[1][2]

Stir until dissolved.

Remove solvent via rotary evaporation followed by lyophilization (freeze-drying) to obtain

AHR-13268D as a fluffy white powder.[1][2]

Purification & Quality Control
Purification Strategy Table

Methodological & Application
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Stage Method Target Impurities Removed

Fragment A Recrystallization (EtOH)
Monofluorophenyl byproducts,

unreacted ester.[1][2]

Fragment B Flash Column (Hex/EtOAc)
Bis-alkylated dimers,

unreacted phenol.[1][2]

Free Acid
Acid Precipitation &

Recrystallization

Unreacted fragments,

inorganic salts.[1][2]

Final Salt Lyophilization Residual solvents.[1][2]

Analytical Specifications
HPLC: >98.5% purity.[1][2] Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA)

gradient.[1][2]

1H NMR (DMSO-d6):

δ 7.8 (d, 2H, Benzoate Ar-H)[1]

δ 7.4 (m, 4H, Fluorophenyl Ar-H)[1]

δ 7.1 (t, 4H, Fluorophenyl Ar-H)[1]

δ 6.9 (d, 2H, Benzoate Ar-H)[1]

δ 4.0 (t, 2H, O-CH2)[1]

δ 1.5-3.0 (Multiplets, Piperidine & Linker protons)[1][2]

Elemental Analysis: Calculated for C₂₈H₂₈F₂NNaO₄.

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing
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Figure 2: Step-by-step experimental workflow for the synthesis of AHR-13268D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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